molecular formula C11H25N3O2 B13866212 2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine

2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine

Cat. No.: B13866212
M. Wt: 231.34 g/mol
InChI Key: HUPMPBSKHWMFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine is a chemical compound that features a piperazine ring substituted with a methyl group and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine typically involves the reaction of aminoacetaldehyde dimethyl acetal with a piperazine derivative. The process begins with the reaction of aminoacetaldehyde dimethyl acetal with sulfone, followed by hydrolysis and reductive amination by adding the desired piperazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine involves its interaction with specific molecular targets and pathways. The piperazine ring and ethylamine chain allow it to bind to receptors and enzymes, modulating their activity. This interaction can influence various biological processes, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the dimethoxy groups and the piperazine ring in this compound makes it unique.

Properties

Molecular Formula

C11H25N3O2

Molecular Weight

231.34 g/mol

IUPAC Name

2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine

InChI

InChI=1S/C11H25N3O2/c1-13-6-8-14(9-7-13)5-4-12-10-11(15-2)16-3/h11-12H,4-10H2,1-3H3

InChI Key

HUPMPBSKHWMFDH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCNCC(OC)OC

Origin of Product

United States

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